molecular formula C12H10FNO3 B15046384 Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate

Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate

Cat. No.: B15046384
M. Wt: 235.21 g/mol
InChI Key: AYIRRXZLDUHMIO-UHFFFAOYSA-N
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Description

Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a fluorine atom at the 7th position of the indole ring and an ethyl ester group attached to the oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate typically involves the reaction of 7-fluoroindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atom on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-(7-Fluoro-3-indolyl)-2-oxoacetic acid.

    Reduction: Formation of ethyl 2-(7-fluoro-3-indolyl)-2-hydroxyacetate.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The fluorine atom on the indole ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxoacetate moiety can participate in various biochemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Fluoro-3-indolyl)-2-oxoacetic acid: Similar structure but lacks the ethyl ester group.

    2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone: Contains a trifluoromethyl group instead of the oxoacetate moiety.

    2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid: Contains a bromine atom at the 4th position of the indole ring.

Uniqueness

Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate is unique due to the presence of both the ethyl ester group and the fluorine atom on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by:

  • Indole Moiety : The indole structure is known for its diverse biological properties.
  • Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may influence interactions with biological targets.
  • Oxoacetate Functional Group : This group is significant in medicinal chemistry due to its role in various biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit metabolic pathways crucial for tumor growth. The mechanism might involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity.
  • Antimicrobial Effects : The compound shows potential antimicrobial activity, which is being explored for therapeutic applications against resistant strains of bacteria.
  • Enzyme Inhibition : this compound may act as an inhibitor for various enzymes involved in critical biological pathways, which could lead to therapeutic applications in diseases characterized by dysregulated enzyme activity.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Lipid Membranes : Studies suggest that the fluorinated structure may enhance interactions with lipid membranes, potentially affecting the pharmacokinetic properties of the compound.
  • Targeting Specific Receptors : The compound may bind to specific receptors or enzymes, altering their function and leading to downstream effects associated with cell growth and apoptosis.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated potential anticancer effects through apoptosis induction.
Highlighted antimicrobial properties and enzyme inhibition capabilities.
Discussed structure-activity relationships (SAR) indicating the importance of fluorination in enhancing biological activity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Cell Lines : In vitro studies on various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Microbial Resistance : Research into its antimicrobial properties revealed effectiveness against certain resistant bacterial strains, providing a foundation for further development as an antibiotic.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)11(15)8-6-14-10-7(8)4-3-5-9(10)13/h3-6,14H,2H2,1H3

InChI Key

AYIRRXZLDUHMIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2F

Origin of Product

United States

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